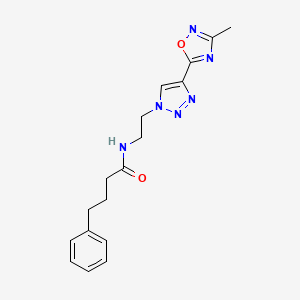

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

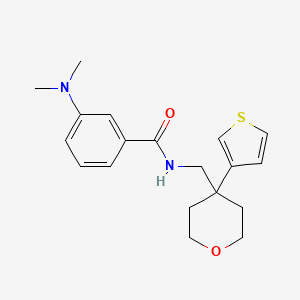

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic rings often involves multi-step synthetic routes that include cyclization reactions, nucleophilic substitutions, and click chemistry approaches. For example, compounds with antimicrobial activity have been synthesized through reactions that utilize NMR and IR spectroscopy for characterization, demonstrating the complexity and precision required in such syntheses (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods and computational chemistry. Density functional theory (DFT) is a common tool for predicting and analyzing the geometrical structure parameters, vibrational frequencies, and electronic properties, providing insights into the molecular behavior and reactivity (Kara et al., 2021).

Chemical Reactions and Properties

Compounds featuring oxadiazole and triazole rings engage in various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are pivotal for further functionalization and for modulating the biological activity of the compounds. The antimicrobial and antifungal activities of these compounds highlight their significant reactivity and potential for drug development (Venkatagiri et al., 2018).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, closely related to the chemical structure , have been synthesized and evaluated for their potential anticancer activities. For instance, a study highlighted the synthesis of various benzamides derived from 1,3,4-oxadiazol and 1,2,3-trimethoxyphenyl, showing moderate to excellent anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activity

Compounds containing the 1,2,4-oxadiazole and triazole moieties have also been investigated for their antimicrobial properties. A notable study synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Neuroprotective and Anticonvulsant Effects

Further research into N-(substituted benzothiazol-2-yl)amides, which share a similar pharmacophore with the compound , has uncovered significant anticonvulsant and neuroprotective effects. One compound in particular, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, displayed effective median doses in several neuroprotective and anticonvulsant models (Hassan et al., 2012).

Catalysis in Aqueous Media

Compounds with structural elements of 1,2,4-oxadiazole and 1,2,3-triazole have been utilized in catalysis, demonstrating the versatility of these structures in synthetic chemistry. One study synthesized palladium(II) complexes using these ligands, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions in green chemistry conditions (Bumagin et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-13-19-17(25-21-13)15-12-23(22-20-15)11-10-18-16(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRHKAQYPHZTHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)